

Application Notes and Protocols for Dihydrolanosterol Extraction from Liver Tissue

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Compound of Interest

Compound Name: Dihydrolanosterol

Cat. No.: B1674475

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Introduction

Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Accurate quantification of **dihydrolanosterol** in liver tissue is crucial for studying lipid metabolism, identifying potential biomarkers for metabolic diseases, and for the development of drugs targeting cholesterol synthesis. This document provides a detailed protocol for the extraction of **dihydrolanosterol** from liver tissue, suitable for subsequent analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the analysis of **dihydrolanosterol** extracted from liver tissue. Please note that these are illustrative values, as specific concentrations can vary significantly based on the animal model, diet, and disease state.

Parameter	Value	Unit	Notes
Tissue Weight	100	mg	Wet weight of the liver tissue sample.
Total Lipid Extract	5.1 - 6.6	mg/100 mg tissue	Yield after Folch extraction.[1]
Unsaponifiable Matter	0.2 - 0.3	mg/100 mg tissue	Represents the fraction containing sterols.
Dihydrolanosterol	0.5 - 2.0	µg/g tissue	Hypothetical value; actual concentration is low.
Extraction Efficiency	>85	%	Based on recovery of an internal standard. [2]
Purity (by LC-MS)	>95	%	Relative purity of the dihydrolanosterol peak.

Experimental Protocols

This protocol details a robust method for the extraction of total **dihydrolanosterol** (both free and esterified) from liver tissue. The procedure involves tissue homogenization, saponification to hydrolyze sterol esters, followed by liquid-liquid extraction of the unsaponifiable lipids.

Materials and Reagents:

- Liver tissue (fresh or frozen at -80°C)
- Chloroform (CHCl₃), HPLC grade
- Methanol (MeOH), HPLC grade
- Potassium hydroxide (KOH)

- Ethanol (EtOH), 95%
- n-Hexane, HPLC grade
- Sodium chloride (NaCl) solution, 0.9% (w/v)
- Anhydrous sodium sulfate (Na_2SO_4)
- Phosphate-buffered saline (PBS), pH 7.4
- Internal standard (e.g., d7-cholesterol or other stable isotope-labeled sterol)
- Homogenizer (e.g., Dounce or mechanical)
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- Glass centrifuge tubes with Teflon-lined caps
- Vortex mixer

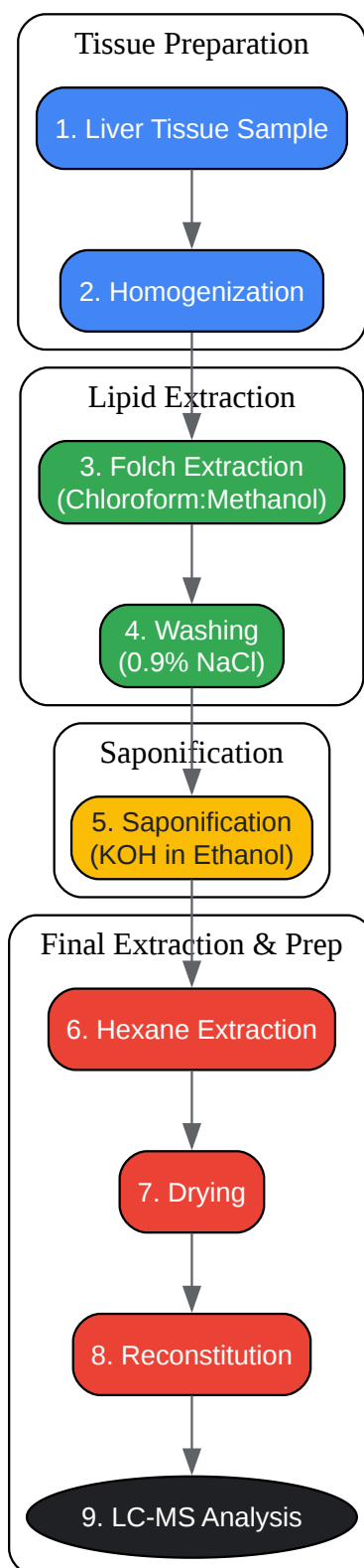
Protocol:

- Tissue Homogenization: a. Weigh approximately 100 mg of frozen liver tissue and place it in a glass homogenizer tube on ice. b. Add 2 mL of ice-cold PBS. c. Homogenize the tissue thoroughly until no visible tissue fragments remain.
- Lipid Extraction (Folch Method): a. Transfer the homogenate to a glass centrifuge tube. b. Add 7.5 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenate.^[3] c. Add a known amount of internal standard for quantification purposes. d. Vortex the mixture vigorously for 1 minute. e. Agitate on an orbital shaker at room temperature for 20 minutes.^[3] f. Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.^[3] g. Carefully transfer the supernatant (lipid extract) to a new glass tube.
- Washing: a. Add 1.5 mL of 0.9% NaCl solution to the lipid extract.^[3] b. Vortex for 30 seconds to mix thoroughly. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases.^[3] d. Carefully remove the upper aqueous phase using a Pasteur pipette.

- Saponification: a. To the lower organic phase, add 2 mL of 1 M KOH in 95% ethanol. b. Vortex the mixture and incubate in a water bath at 60°C for 1 hour to hydrolyze the sterol esters. c. Allow the tube to cool to room temperature.
- Extraction of Unsaponifiable Lipids: a. Add 2 mL of deionized water and 4 mL of n-hexane to the saponified mixture. b. Vortex vigorously for 1 minute. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases. d. Carefully collect the upper hexane layer, which contains the unsaponifiable lipids (including **dihydrolanosterol**), and transfer it to a clean glass tube. e. Repeat the hexane extraction (steps 5a-5d) two more times, pooling the hexane layers.
- Drying and Reconstitution: a. Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. b. Evaporate the hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator. c. Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for your analytical method (e.g., methanol or isopropanol).
- Analysis: a. The reconstituted sample is now ready for analysis by LC-MS or GC-MS for the quantification of **dihydrolanosterol**.

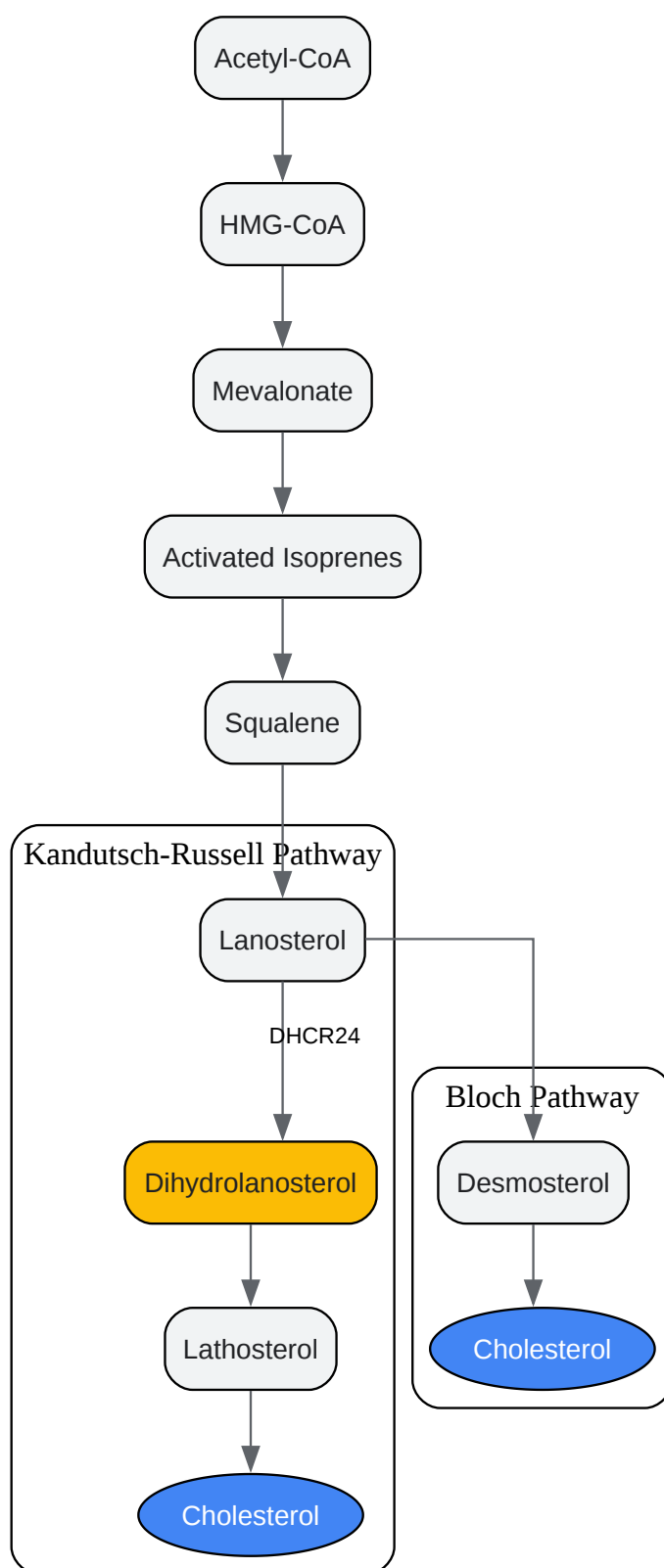
Visualizations

The following diagrams illustrate the experimental workflow and the relevant biochemical pathway.



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Caption: Experimental workflow for **dihydrolanosterol** extraction.



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Caption: Simplified cholesterol biosynthesis pathways.

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